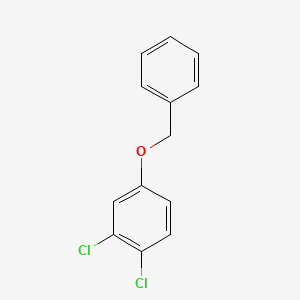

4-(Benzyloxy)-1,2-dichlorobenzene

Description

BenchChem offers high-quality 4-(Benzyloxy)-1,2-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-1,2-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIDWIBPQJCMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers are a class of organic compounds that feature prominently in the synthesis of biologically active molecules and functional materials. These compounds merge the chemical reactivity of an aryl halide with the stability of an ether linkage. The replacement of hydrogen atoms on an aromatic ring with halogens, such as chlorine, significantly alters the electronic properties of the ring, making it susceptible to a variety of chemical transformations.

The synthesis of 4-(Benzyloxy)-1,2-dichlorobenzene is most logically achieved via the well-established Williamson ether synthesis. This venerable yet highly effective SN2 reaction involves the deprotonation of a phenol (B47542) by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In the context of the target molecule, this involves the reaction of 3,4-dichlorophenol (B42033) with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. The reaction is typically facilitated by a base in a polar aprotic solvent.

The benzyloxy group (-OCH₂C₆H₅) is a particularly common choice in multi-step synthesis because it serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be readily cleaved when desired, typically through catalytic hydrogenation, to reveal the free phenol. This strategic protection is crucial when subsequent chemical modifications are planned for other parts of the molecule.

Table 1: General Conditions for the Synthesis of 4-(Benzyloxy)-1,2-dichlorobenzene via Williamson Ether Synthesis

| Parameter | Description |

| Reactants | 3,4-Dichlorophenol, Benzyl Halide (e.g., Benzyl Chloride) |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Sodium Hydroxide (NaOH) |

| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN) |

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |

| Temperature | Typically ranges from room temperature to 100 °C |

Strategic Importance As a Synthetic Building Block

The strategic value of 4-(Benzyloxy)-1,2-dichlorobenzene lies in its nature as a trifunctional synthetic intermediate. It possesses three distinct points of potential reactivity that can be addressed with high selectivity.

First, the benzyloxy group acts as a masked phenol (B47542). This allows chemists to perform reactions on the dichlorinated ring that would otherwise be incompatible with a free hydroxyl group. Once the desired modifications are complete, the benzyl (B1604629) group can be removed to unmask the phenol, which can then participate in further reactions, such as esterification or etherification.

Second and third, the two chlorine atoms at positions 1 and 2 of the benzene (B151609) ring provide handles for further molecular elaboration. Aryl chlorides are common substrates for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a new carbon-carbon bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Ullmann Condensation: A copper-catalyzed reaction to form aryl ethers, thioethers, or amines. chemicalbook.com

The differential reactivity of the two chlorine atoms, influenced by the electronic and steric effects of the benzyloxy group, could potentially allow for sequential and site-selective functionalization, further enhancing the molecule's utility as a building block for complex target structures. The use of dichlorobenzenes as precursors for agrochemicals is well-documented, highlighting the industrial relevance of this structural motif. nih.gov

Overview of Research Trajectories for 4 Benzyloxy 1,2 Dichlorobenzene

Regioselective Etherification Routes to 4-(Benzyloxy)-1,2-dichlorobenzene

The primary challenge in synthesizing 4-(Benzyloxy)-1,2-dichlorobenzene lies in achieving regioselectivity—ensuring the benzyl (B1604629) group is attached to the oxygen atom of the precursor, 3,4-dichlorophenol (B42033), without reacting at other positions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed efficiently, the aromatic ring must be "activated" by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.comyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.comyoutube.comnih.gov

In the context of preparing 4-(Benzyloxy)-1,2-dichlorobenzene, a direct SNAr approach would involve a benzyloxide nucleophile reacting with a substrate like 1,2,4-trichlorobenzene. However, achieving regioselectivity to displace only the chlorine atom at the 4-position while the chlorines at positions 1 and 2 remain is exceptionally challenging due to the similar reactivity of the halogen atoms in the absence of strong differential activation.

The Williamson ether synthesis is the most prevalent and effective method for preparing 4-(Benzyloxy)-1,2-dichlorobenzene. francis-press.comfrancis-press.com This method involves the reaction of the sodium or potassium salt of 3,4-dichlorophenol with a benzyl halide, such as benzyl chloride or benzyl bromide. orgsyn.org The reaction is typically conducted in the presence of a base in an organic solvent. francis-press.com

Modern modifications to the classical Williamson synthesis have been developed to enhance reaction rates, improve yields, and facilitate greener processes. One significant advancement is the use of phase-transfer catalysis (PTC). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous or solid phase into the organic phase where the benzyl halide is dissolved, thereby accelerating the reaction.

Another innovative approach involves conducting the synthesis in aqueous media with the aid of surfactants. researchgate.net Research on analogous systems, such as the synthesis of 4-benzyloxy benzoic acid, has shown that surfactants like cetyltrimethylammonium bromide (CTAB) can form micelles in water. researchgate.net These micelles create a pseudo-organic environment that brings the water-insoluble reactants together, increasing their local concentration and promoting the reaction, thus eliminating the need for volatile organic solvents. researchgate.net Microwave-assisted synthesis has also been explored as a means to dramatically reduce reaction times and potentially improve yields. nih.gov

| Parameter | Conventional Method | Modified Method (Surfactant in Water) | Reference |

| Solvent | Dimethylformamide (DMF), Acetone, 2-Butanone | Water | orgsyn.orgresearchgate.net |

| Catalyst | None or Phase-Transfer Catalyst | Surfactant (e.g., CTAB) | researchgate.net |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Potassium Carbonate (K₂CO₃) | orgsyn.orgresearchgate.net |

| Temperature | Reflux / Elevated temperatures (e.g., 90°C) | Room or slightly elevated temperature | orgsyn.orgresearchgate.net |

| Environmental Impact | Higher (due to organic solvents) | Lower (aqueous medium) | researchgate.net |

Precursor Design and Optimization for 4-(Benzyloxy)-1,2-dichlorobenzene Synthesis

The successful synthesis of 4-(Benzyloxy)-1,2-dichlorobenzene is highly dependent on the quality and nature of its precursors. The two primary starting materials are 3,4-dichlorophenol and a suitable benzylating agent.

Benzylating Agent: Benzyl chloride is a commonly used benzylating agent due to its commercial availability and reactivity. Benzyl bromide can also be used and is sometimes preferred as bromide is a better leaving group than chloride, potentially leading to faster reaction rates. The choice of leaving group represents a trade-off between reactivity and cost. More advanced, though less common for this specific synthesis, are transfer benzylating agents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which can operate under nearly neutral conditions, an advantage for substrates sensitive to strong bases. orgsyn.org

Optimization involves selecting high-purity precursors and matching the reactivity of the benzylating agent with the reaction conditions to maximize yield and minimize side reactions, such as the self-condensation of the benzylating agent.

Green Chemistry Principles in the Synthesis of 4-(Benzyloxy)-1,2-dichlorobenzene

A major focus of green synthetic chemistry is the reduction or elimination of hazardous organic solvents. researchgate.net

Aqueous Media: As demonstrated in related Williamson syntheses, using water as a solvent with the assistance of surfactants is a highly effective green alternative. francis-press.comresearchgate.net This approach avoids the environmental and health hazards associated with volatile organic compounds (VOCs).

Solvent-Free Reactions: Another green strategy is to perform the reaction under solvent-free conditions. jscimedcentral.com This can be achieved by physically grinding the solid reactants (3,4-dichlorophenol and a solid base like K₂CO₃) with the liquid benzyl chloride, sometimes with catalytic assistance. jscimedcentral.com This method, known as mechanochemistry, can lead to high yields with minimal waste.

Energy Efficiency: The use of microwave irradiation can significantly reduce energy consumption by shortening reaction times from hours to minutes. nih.gov

Atom economy and the Environmental Factor (E-Factor) are metrics used to quantify the "greenness" of a chemical process. chembam.com

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency with which reactant atoms are incorporated into the final desired product. rsc.org For the Williamson ether synthesis of 4-(Benzyloxy)-1,2-dichlorobenzene from 3,4-dichlorophenol, benzyl chloride, and sodium hydroxide, the atom economy is relatively high.

Reaction: C₆H₄Cl₂O + C₇H₇Cl + NaOH → C₁₃H₁₀Cl₂O + NaCl + H₂O

| Compound | Formula | Molecular Weight ( g/mol ) |

| 4-(Benzyloxy)-1,2-dichlorobenzene | C₁₃H₁₀Cl₂O | 269.12 |

| 3,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 |

| Benzyl Chloride | C₇H₇Cl | 126.58 |

| Sodium Hydroxide | NaOH | 40.00 |

E-Factor: The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. chembam.com It provides a more comprehensive measure of waste by including solvent losses, reaction workup materials, and unused excess reagents. A conventional synthesis using organic solvents and a complex purification process will have a significantly higher E-Factor compared to a greener alternative, such as a surfactant-catalyzed reaction in water with a simple workup. The goal in green synthesis is to design processes with an E-Factor as close to zero as possible. chembam.comrsc.org

Elucidation of Reaction Pathways for Functionalization of 4-(Benzyloxy)-1,2-dichlorobenzene

The functionalization of 4-(Benzyloxy)-1,2-dichlorobenzene can proceed through several reaction pathways, primarily dictated by the nature of the reagents and reaction conditions. The two principal pathways are nucleophilic aromatic substitution (SNAr) and ether cleavage.

Nucleophilic Aromatic Substitution (SNAr): The dichlorobenzene ring is susceptible to attack by nucleophiles, leading to the displacement of one of the chlorine atoms. The presence of two chlorine atoms and a benzyloxy group influences the regioselectivity of this substitution. Generally, SNAr reactions on substituted benzenes proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. For dichlorobenzenes, the position of substitution depends on the electronic effects of the substituents. While specific studies on 4-(Benzyloxy)-1,2-dichlorobenzene are limited, research on related dichlorinated aromatic compounds provides valuable insights. For instance, in many dichlorinated systems, the chlorine atom that is more activated by electron-withdrawing groups or is less sterically hindered is preferentially substituted.

Ether Cleavage: The benzyloxy group can be cleaved under various conditions, typically involving strong acids or catalytic hydrogenation. Acid-catalyzed cleavage proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or the aromatic carbon. libretexts.orglibretexts.orgmasterorganicchemistry.com Due to the stability of the benzyl carbocation, cleavage of the benzyl C-O bond is generally favored over the cleavage of the aryl C-O bond. libretexts.orglibretexts.org This pathway leads to the formation of 1,2-dichloro-4-hydroxybenzene (a dichlorophenol) and a benzyl derivative.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, represent another important functionalization pathway. These reactions involve the oxidative addition of the aryl chloride bond to a low-valent palladium complex, followed by transmetalation and reductive elimination to form a new carbon-carbon or carbon-heteroatom bond. The relative reactivity of the two C-Cl bonds would be a critical factor in achieving selective functionalization.

Kinetic and Thermodynamic Studies of Transformations involving 4-(Benzyloxy)-1,2-dichlorobenzene

The thermodynamic parameters, such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), can be determined from the temperature dependence of the rate constants. For the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine (B6355638) in methanol, the activation parameters have been reported, as shown in the table below. researchgate.net These values are indicative of an ordered transition state, which is characteristic of SNAr reactions.

Table 1: Activation Parameters for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Piperidine in Methanol

| Parameter | Value |

| ΔH‡ (kJ mol⁻¹) | 45.3 ± 1.2 |

| ΔS‡ (J K⁻¹ mol⁻¹) | -108 ± 4 |

| ΔG‡₂₉₈ (kJ mol⁻¹) | 77.5 |

Data from a study on a related dichlorinated compound. researchgate.net

Role of Catalysis in Modulating Reactivity of 4-(Benzyloxy)-1,2-dichlorobenzene

Catalysis plays a pivotal role in modulating the reactivity and selectivity of reactions involving 4-(Benzyloxy)-1,2-dichlorobenzene.

Palladium Catalysis in Cross-Coupling: In cross-coupling reactions, palladium complexes are essential for activating the C-Cl bonds. The choice of ligand on the palladium center is crucial for tuning the catalyst's activity and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition step and promote high catalytic turnover. Studies on the cross-coupling of dichlorobenzenes with Grignard reagents have shown that complexes like PdCl₂(dppf) are effective catalysts for selective mono-alkylation and arylation. capes.gov.br

Acid Catalysis in Ether Cleavage: As mentioned, strong acids are typically required to cleave the ether bond. The acid protonates the ether oxygen, making it a better leaving group. The choice of acid can influence the reaction mechanism (SN1 vs. SN2) and the final product distribution. libretexts.orglibretexts.org

Phase-Transfer Catalysis in SNAr: In nucleophilic aromatic substitution reactions involving a solid or immiscible liquid nucleophile, phase-transfer catalysts can be employed to shuttle the nucleophile into the organic phase where the reaction occurs. This can significantly enhance the reaction rate.

Transition State Analysis for Reactions of 4-(Benzyloxy)-1,2-dichlorobenzene

Transition state analysis provides a theoretical framework for understanding the energy barriers and geometries of the highest-energy points along a reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states.

Ether Cleavage Transition State: In acid-catalyzed ether cleavage, the nature of the transition state depends on the mechanism. For an SN2-type cleavage, the transition state would involve the simultaneous attack of the nucleophile and departure of the protonated alcohol. For an SN1-type cleavage, the rate-determining step is the formation of the carbocation intermediate, and the transition state would resemble this high-energy species.

Table 2: Calculated Activation Energies for SNAr Reactions of Dichlorinated Aromatic Compounds with a Thiolate Nucleophile

| Substrate | Activation Energy (kcal/mol) |

| 1,2-Dichlorobenzene | >30 |

| 1,3-Dichlorobenzene | >30 |

| 1,4-Dichlorobenzene | >30 |

| 1-Chloro-2,4-dinitrobenzene | ~15-20 |

Data inferred from computational studies on related systems, highlighting the high activation barrier for unactivated dichlorobenzenes compared to activated ones. researchgate.net

Derivatization and Functionalization Strategies of 4 Benzyloxy 1,2 Dichlorobenzene

Directed Ortho Metalation (DoM) and Subsequent Electrophilic Quenching on 4-(Benzyloxy)-1,2-dichlorobenzene

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

The benzyloxy group in 4-(Benzyloxy)-1,2-dichlorobenzene can potentially act as a DMG. The oxygen atom of the ether linkage can coordinate to a strong base like n-butyllithium or sec-butyllithium, directing the deprotonation to one of the ortho positions. In the case of 4-(Benzyloxy)-1,2-dichlorobenzene, there are two possible ortho positions to the benzyloxy group: C3 and C5. The electronic and steric environment of the molecule will influence the regioselectivity of the lithiation.

While specific literature on the DoM of 4-(Benzyloxy)-1,2-dichlorobenzene is not abundant, studies on similar aryl ethers suggest that the reaction is feasible. For instance, the α-lithiobenzyloxy group, generated from aryl benzyl (B1604629) ethers, has been shown to act as a directed metalation group, enabling ortho-lithiation. nih.gov

Table 1: Potential Electrophiles for Quenching of Lithiated 4-(Benzyloxy)-1,2-dichlorobenzene

| Electrophile | Resulting Functional Group |

| DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) |

| CO2 | Carboxylic acid (-COOH) |

| I2 | Iodine (-I) |

| (CH3)3SiCl | Trimethylsilyl (-Si(CH3)3) |

| Alkyl halides (R-X) | Alkyl group (-R) |

Halogen-Dance and Halogen-Exchange Reactions of 4-(Benzyloxy)-1,2-dichlorobenzene

The halogen dance reaction involves the base-catalyzed migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. wikipedia.orglibretexts.org This rearrangement is driven by thermodynamics and can provide access to isomers that are not easily synthesized by other methods. wikipedia.orgclockss.org For 4-(Benzyloxy)-1,2-dichlorobenzene, a halogen dance could potentially lead to the formation of other dichlorobenzene isomers with the benzyloxy group at different positions. The reaction is typically initiated by a strong base, which deprotonates the aromatic ring, leading to a halogenated carbanion that can then rearrange. wikipedia.org

Halogen-exchange reactions, on the other hand, involve the replacement of one halogen atom with another. While less common for aryl chlorides compared to aryl bromides or iodides, under specific conditions, such as those involving certain copper or nickel catalysts, a chlorine atom could be exchanged for another halogen.

Cross-Coupling Reactions Utilizing 4-(Benzyloxy)-1,2-dichlorobenzene as a Substrate

The two chlorine atoms on 4-(Benzyloxy)-1,2-dichlorobenzene serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org 4-(Benzyloxy)-1,2-dichlorobenzene can be coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups. The reactivity of the two chlorine atoms can be different, potentially allowing for selective mono- or di-coupling reactions. Studies on other dichlorobenzene derivatives have shown that the ortho-selectivity of such couplings can be controlled by the choice of catalyst and ligands. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Dichlorobenzene Derivatives

| Dichlorobenzene Derivative | Boronic Acid | Catalyst System | Product | Reference |

| 1,2-Dichlorobenzene | Phenylboronic acid | Pd(OAc)2/SPhos | 2-Chloro-1,1'-biphenyl | nih.gov |

| 3,4-Dichloronitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh3)4/Na2CO3 | 3-Chloro-4-(4-methoxyphenyl)nitrobenzene | N/A |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgnih.govorganic-chemistry.org This reaction would allow the introduction of alkyne functionalities onto the 4-(Benzyloxy)-1,2-dichlorobenzene scaffold. These alkynes can then be further elaborated, making this a valuable synthetic tool. Copper-free Sonogashira conditions have also been developed, which can be advantageous in certain synthetic contexts. nih.gov The presence of chlorobenzene (B131634) has been observed to have an accelerating effect in some cascade Sonogashira reactions. rsc.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of vinyl groups onto the 4-(Benzyloxy)-1,2-dichlorobenzene core. The reaction is known for its high stereoselectivity. organic-chemistry.org

The Stille reaction utilizes an organotin compound to couple with an organic halide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is highly versatile due to the stability of organostannanes. organic-chemistry.org 4-(Benzyloxy)-1,2-dichlorobenzene could be coupled with various organostannanes to form a wide range of substituted products.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgfishersci.it This reaction would enable the synthesis of various aniline (B41778) derivatives from 4-(Benzyloxy)-1,2-dichlorobenzene. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The choice of ligand is crucial for the efficiency of the amination of aryl chlorides.

Table 3: Common Amines Used in Buchwald-Hartwig Amination

| Amine | Product Type |

| Primary Alkylamines (R-NH2) | N-Alkyl anilines |

| Secondary Alkylamines (R2NH) | N,N-Dialkyl anilines |

| Arylamines (Ar-NH2) | Diaryl amines |

| Heterocyclic amines | N-Heterocyclic anilines |

Selective Dehalogenation and Aromatization of 4-(Benzyloxy)-1,2-dichlorobenzene Derivatives

Selective dehalogenation of 4-(Benzyloxy)-1,2-dichlorobenzene derivatives is a pivotal strategy for synthesizing partially or fully dechlorinated aromatic compounds. This transformation is most commonly achieved through catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions plays a crucial role in determining the selectivity and efficiency of the dehalogenation process.

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently employed for this purpose. In the presence of a hydrogen source, such as hydrogen gas or transfer hydrogenation reagents like ammonium (B1175870) formate, these catalysts facilitate the reductive cleavage of carbon-chlorine (C-Cl) bonds. For instance, the complete dehalogenation of 4-(Benzyloxy)-1,2-dichlorobenzene yields 4-benzyloxyphenol, a valuable intermediate in the synthesis of more complex molecules. The reaction proceeds via the stepwise removal of the chlorine atoms, and under carefully controlled conditions, it is possible to isolate the monochlorinated intermediate, 4-benzyloxy-1-chlorobenzene.

Another powerful method for selective dehalogenation involves the use of nickel catalysts. Research has demonstrated that a heterogeneous nickel-on-graphite (Ni/C) catalyst can effectively promote the hydrodechlorination of dichlorobenzenes. This method offers a cost-effective and efficient alternative to palladium-based systems. The reaction mechanism is believed to involve the adsorption of the chlorinated aromatic compound onto the nickel surface, followed by the reductive cleavage of the C-Cl bonds by activated hydrogen.

The aromatization of derivatives of 4-(Benzyloxy)-1,2-dichlorobenzene is often a concurrent process with dehalogenation, especially when the starting material contains a non-aromatic, halogenated ring. In such cases, the catalyst not only removes the halogen atoms but also facilitates the elimination of other substituents or hydrogen atoms to restore the aromaticity of the benzene (B151609) ring. This dual functionality is highly advantageous for the efficient construction of substituted aromatic frameworks.

Ring-Opening and Rearrangement Reactions Involving the Benzyloxy Moiety

The benzyloxy group in 4-(Benzyloxy)-1,2-dichlorobenzene, while serving as a robust protecting group for the phenolic hydroxyl, can be selectively cleaved or induced to undergo rearrangement reactions under specific chemical conditions. These transformations are essential for unmasking the phenol (B47542) functionality for further derivatization or for accessing structurally distinct isomers.

The most prevalent reaction involving the benzyloxy moiety is its cleavage, a process known as debenzylation. Catalytic hydrogenation is a mild and efficient method for this transformation. Using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the benzyl-oxygen bond is readily cleaved to afford 1,2-dichloro-4-hydroxybenzene and toluene (B28343) as a byproduct. This method is widely favored due to its high yield and the clean nature of the reaction.

Alternatively, the benzyloxy group can be removed under acidic conditions. Strong acids, such as hydrogen bromide (HBr) or boron trichloride (B1173362) (BCl3), can effect the cleavage of the ether linkage. The mechanism typically involves the protonation or coordination of the ether oxygen, which activates the benzylic carbon towards nucleophilic attack by the halide ion.

While true intramolecular rearrangement of the benzyloxy group on the aromatic ring is not a commonly observed reaction for this compound, related transformations can be achieved through a sequence of cleavage and re-functionalization steps. Once the phenol is unmasked, it can undergo various reactions, such as O-alkylation followed by a Claisen or Fries rearrangement, to introduce substituents at different positions on the aromatic ring.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Benzyloxy 1,2 Dichlorobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon-¹³ (¹³C).

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the complex NMR spectra of 4-(Benzyloxy)-1,2-dichlorobenzene and its derivatives, a combination of two-dimensional (2D) NMR experiments is employed. These techniques reveal correlations between different nuclei, providing a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the COSY spectrum of 4-(Benzyloxy)-1,2-dichlorobenzene, cross-peaks would be observed between adjacent protons on the dichlorophenyl ring and between the benzylic protons and the protons on the adjacent phenyl ring. This allows for the assignment of protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.ch It is invaluable for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. For 4-(Benzyloxy)-1,2-dichlorobenzene, each protonated carbon atom would show a correlation to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. epfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, in 4-(Benzyloxy)-1,2-dichlorobenzene, HMBC correlations would be expected from the benzylic protons to the carbons of the dichlorophenyl ring and the benzyloxy-substituted carbon, as well as to carbons within the benzyl (B1604629) group's phenyl ring.

Together, these 2D NMR techniques provide a robust method for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 4-(Benzyloxy)-1,2-dichlorobenzene. youtube.comslideshare.net

Solid-State NMR for Polymorphic Studies (if applicable)

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. If 4-(Benzyloxy)-1,2-dichlorobenzene exhibits polymorphism (the ability to exist in multiple crystalline forms), ssNMR would be a powerful tool to differentiate and characterize these different solid-state structures. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. biointerfaceresearch.comnih.gov These techniques are excellent for identifying the presence of specific functional groups.

FT-IR Spectroscopy: In the FT-IR spectrum of 4-(Benzyloxy)-1,2-dichlorobenzene, characteristic absorption bands would be expected for the C-H stretching of the aromatic rings, the C-O-C stretching of the ether linkage, and the C-Cl stretching of the dichlorophenyl group. theaic.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. mdpi.com The Raman spectrum would also show characteristic bands for the various functional groups, and the combination of both FT-IR and Raman data allows for a more complete vibrational analysis. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies, which can then be compared to the experimental spectra to aid in the assignment of the observed bands. nih.gov

High-Resolution Mass Spectrometry for Isotopic Pattern Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. copernicus.org For 4-(Benzyloxy)-1,2-dichlorobenzene, HRMS would be used to confirm its molecular formula by measuring its exact mass. A key feature of this compound is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern in the mass spectrum. HRMS can resolve these isotopic peaks, and the observed pattern for a molecule containing two chlorine atoms would show peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule. nih.gov

Advanced Chiroptical Spectroscopy (if chiral derivatives are relevant)

The parent molecule, 4-(Benzyloxy)-1,2-dichlorobenzene, is not chiral. However, if chiral derivatives of this compound were synthesized, for example, by introducing a stereocenter in the benzyl group or by creating atropisomers through restricted rotation, then advanced chiroptical spectroscopy techniques would be essential for their characterization. These techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules.

Computational and Theoretical Chemistry Studies of 4 Benzyloxy 1,2 Dichlorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most popular and versatile methods available in computational chemistry. DFT calculations can be used to determine a molecule's optimized geometry, electronic properties, and vibrational frequencies. For 4-(Benzyloxy)-1,2-dichlorobenzene, DFT would provide a foundational understanding of its stability and electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. rsc.orgd-nb.info The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. researchgate.netasianresassoc.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For 4-(Benzyloxy)-1,2-dichlorobenzene, FMO analysis would identify the regions of the molecule most likely to be involved in electron donation (typically where the HOMO is localized) and electron acceptance (where the LUMO is localized), providing crucial insights into its potential reaction mechanisms.

Table 1: Illustrative Frontier Molecular Orbital Data This table is for illustrative purposes only, demonstrating the typical output of an FMO analysis. Specific values for 4-(Benzyloxy)-1,2-dichlorobenzene are not available in the searched literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital; relates to electron donation. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; relates to electron acceptance. |

| HOMO-LUMO Gap | 5.3 | Energy difference; indicates chemical reactivity and stability. |

An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. walisongo.ac.id It is calculated by placing a positive point charge at various locations on the electron density surface of the molecule and calculating the potential energy. ESP maps are color-coded: red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential. walisongo.ac.idresearchgate.net

Reaction Pathway Modeling and Energy Profile Calculations for 4-(Benzyloxy)-1,2-dichlorobenzene Transformations

Computational chemistry allows for the detailed investigation of chemical reactions by modeling the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates or transition states. By calculating the energy of each of these species, an energy profile for the reaction can be constructed.

Molecular Dynamics Simulations for Conformational Analysis of 4-(Benzyloxy)-1,2-dichlorobenzene

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this motion by applying the laws of classical mechanics to the atoms in a molecule over time. unige.ch

An MD simulation for 4-(Benzyloxy)-1,2-dichlorobenzene would provide a detailed understanding of its conformational flexibility. The molecule has several rotatable bonds, particularly around the ether linkage and the benzyloxy group. MD simulations can explore the different possible conformations (shapes) the molecule can adopt, determine their relative stabilities, and calculate the energy barriers for converting between them. This is crucial for understanding how the molecule's shape influences its properties and its ability to interact with other molecules.

Quantum Chemical Descriptors and Reactivity Predictions

From the results of DFT calculations, a variety of quantum chemical descriptors can be derived to quantify a molecule's reactivity. These descriptors translate the complex quantum mechanical data into conceptually simpler terms.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A larger HOMO-LUMO gap corresponds to greater hardness. asianresassoc.org

Softness (S): The reciprocal of hardness ( 1/η ), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile ( χ²/2η ).

By calculating these descriptors for 4-(Benzyloxy)-1,2-dichlorobenzene, one could make quantitative predictions about its behavior in different chemical environments and its propensity to participate in various types of reactions.

Applications of 4 Benzyloxy 1,2 Dichlorobenzene in Advanced Organic Synthesis

Utility as an Intermediate in the Synthesis of Complex Organic Molecules

In multistep organic synthesis, intermediates that allow for the selective introduction of functional groups are of paramount importance. 4-(Benzyloxy)-1,2-dichlorobenzene serves this role by providing a stable, yet reactive, scaffold. The benzyloxy group is a widely used protecting group for phenols due to its stability under a range of reaction conditions, including those that are moderately acidic or basic, and its susceptibility to cleavage via catalytic hydrogenation.

The primary utility of this compound lies in the differential reactivity of its two chlorine atoms. While both are relatively unreactive towards traditional nucleophilic aromatic substitution, they are amenable to transformation via palladium-catalyzed cross-coupling reactions. This allows for a stepwise functionalization of the aromatic ring. For instance, a Suzuki-Miyaura coupling could be employed to form a new carbon-carbon bond at one of the chloro-positions, followed by a subsequent Buchwald-Hartwig amination at the second position. wikipedia.orgharvard.edulibretexts.org The sequence of these reactions can be controlled by the specific catalytic system and reaction conditions employed. Finally, deprotection of the benzyloxy group would yield a highly functionalized phenol (B47542) derivative, a common structural motif in natural products and pharmaceuticals.

| Reaction Type | Reagents/Catalyst | Bond Formed | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂/SPhos) | C-C | Biphenyl derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃/X-Phos) | C-N | Diaryl amine derivatives |

| Hydrogenolysis | H₂, Pd/C | O-H (deprotection) | Substituted phenols |

This interactive table summarizes potential sequential reactions for the functionalization of 4-(Benzyloxy)-1,2-dichlorobenzene.

Role in the Construction of Functional Materials Precursors

The synthesis of precursors for functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers, often requires building blocks with specific electronic and structural properties. While direct application of 4-(Benzyloxy)-1,2-dichlorobenzene in this context is not extensively documented, its structural motifs are relevant. The biphenyl and terphenyl structures, which can be accessed from dihalobenzenes via repeated Suzuki-Miyaura coupling reactions, are common cores for liquid crystalline materials. tcichemicals.com The benzyloxy group could be retained in the final material to modulate solubility and melting point or could be deprotected to a phenol to allow for further derivatization or to influence the material's hydrogen-bonding capabilities.

Similarly, the 1,2-dichlorobenzene framework is a potential starting point for the synthesis of phenoxazine dyes, which have applications in optoelectronics. nih.gov The synthesis of these dyes often involves the condensation of a 2-aminophenol with a dihaloarene. semanticscholar.org

Building Block for Heterocyclic Systems Synthesis

One of the most significant applications of 4-(Benzyloxy)-1,2-dichlorobenzene is as a building block for the synthesis of complex heterocyclic systems, particularly those containing fused aromatic rings. The 1,2-dichlorophenyl moiety is an ideal precursor for the construction of dibenzo[b,f] semanticscholar.orgresearchgate.netoxazepines, a class of compounds with a range of pharmacological activities. researchgate.netnih.gov

The synthesis of the dibenzo[b,f] semanticscholar.orgresearchgate.netoxazepine core can be achieved through a double Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination reaction. libretexts.orgresearchgate.net In this approach, 4-(Benzyloxy)-1,2-dichlorobenzene would be reacted with a 2-aminophenol derivative. The reaction proceeds via a sequential intermolecular C-N and C-O bond formation, leading to the cyclized tricyclic product. The benzyloxy group provides the advantage of increasing the solubility of the starting material in organic solvents and can be carried through the synthesis to be deprotected at a later stage if a phenolic functionality is desired in the final molecule.

Reaction Scheme: Synthesis of a Benzyloxy-Substituted Dibenzo[b,f] semanticscholar.orgresearchgate.netoxazepine [4-(Benzyloxy)-1,2-dichlorobenzene] + [2-Aminophenol] --(Pd Catalyst, Base)--> [Benzyloxy-dibenzo[b,f][1,4]oxazepine]

Catalytic Applications Employing 4 Benzyloxy 1,2 Dichlorobenzene

Ligand Design and Synthesis from 4-(Benzyloxy)-1,2-dichlorobenzene Derivatives

The structure of 4-(Benzyloxy)-1,2-dichlorobenzene, featuring two chlorine atoms and a benzyloxy group on a benzene (B151609) ring, presents a versatile scaffold for the synthesis of specialized ligands, particularly phosphine (B1218219) ligands, which are crucial in transition-metal catalysis. nih.govdigitellinc.comnih.gov The chlorine atoms can serve as reactive sites for the introduction of phosphine moieties through C-P cross-coupling reactions, a common strategy in ligand synthesis. digitellinc.com

Conceptually, the synthesis of a monodentate phosphine ligand could be envisioned through the selective mono-phosphination of 4-(Benzyloxy)-1,2-dichlorobenzene. The electronic properties of the benzyloxy group would likely influence the regioselectivity of this reaction. Subsequently, the remaining chlorine atom could be retained or replaced, offering a pathway to ligands with tailored electronic and steric properties.

Hypothetical Ligand Synthesis Pathway: A plausible, though not experimentally documented, approach for synthesizing a diphosphine ligand from 4-(Benzyloxy)-1,2-dichlorobenzene could involve a palladium- or nickel-catalyzed double cross-coupling reaction with a secondary phosphine, such as diphenylphosphine. The reaction conditions would need to be carefully optimized to achieve high yields of the desired diphosphine.

Due to the absence of specific research, no data tables on synthesized ligands derived from 4-(Benzyloxy)-1,2-dichlorobenzene can be provided.

Precatalyst Development Utilizing 4-(Benzyloxy)-1,2-dichlorobenzene Architectures

Palladium precatalysts are often designed to be air- and thermally-stable, facilitating ease of handling while ensuring efficient generation of the active catalytic species under reaction conditions. nih.govdigitellinc.commit.edu A ligand derived from 4-(Benzyloxy)-1,2-dichlorobenzene could be incorporated into a palladium(II) precatalyst. For instance, a bidentate phosphine ligand synthesized from this compound could react with a suitable palladium(II) source, such as palladium chloride or palladium acetate, to form a stable square planar complex. nih.govsigmaaldrich.com

The benzyloxy group within the ligand framework could influence the stability and solubility of the resulting precatalyst. Furthermore, the electronic nature of this group could modulate the reactivity of the palladium center, potentially leading to more efficient activation to the catalytically active Pd(0) species. nih.gov The development of such precatalysts is a key area of research aimed at improving the efficiency and scope of cross-coupling reactions. digitellinc.commit.edu

Conceptual Precatalyst Structure: A hypothetical palladium(II) precatalyst could feature a diphosphine ligand derived from 4-(Benzyloxy)-1,2-dichlorobenzene chelating to a palladium center, with two additional labile ligands, such as chlorides or acetates, completing the coordination sphere.

As no specific precatalysts based on 4-(Benzyloxy)-1,2-dichlorobenzene have been reported, no corresponding data tables can be presented.

Investigation of Catalytic Cycles Involving 4-(Benzyloxy)-1,2-dichlorobenzene Substrates

In a catalytic cycle, such as the well-known palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), 4-(Benzyloxy)-1,2-dichlorobenzene could theoretically act as an aryl halide substrate. sigmaaldrich.com The catalytic cycle typically involves three main steps: oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination.

Oxidative Addition: The cycle would initiate with the oxidative addition of the Pd(0) catalyst to one of the C-Cl bonds of 4-(Benzyloxy)-1,2-dichlorobenzene. The reactivity of the two C-Cl bonds would likely differ due to the electronic influence of the benzyloxy group, potentially allowing for selective mono-functionalization. researchgate.netnih.gov

Transmetalation: In a Suzuki coupling, for example, the resulting arylpalladium(II) complex would then undergo transmetalation with a boronic acid derivative. acs.org

Reductive Elimination: The final step would be the reductive elimination of the coupled product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The benzyloxy group would be carried through the reaction as a substituent on the product molecule. Its presence could be leveraged to introduce further functionality in subsequent synthetic steps. The investigation of such a catalytic cycle would involve kinetic studies and the isolation and characterization of intermediates to understand the reaction mechanism and optimize conditions. nih.gov

Future Research Directions and Unexplored Avenues for 4 Benzyloxy 1,2 Dichlorobenzene

Emerging Synthetic Methodologies for 4-(Benzyloxy)-1,2-dichlorobenzene

The synthesis of 4-(benzyloxy)-1,2-dichlorobenzene, a diaryl ether, traditionally relies on established methods like the Williamson ether synthesis or the Ullmann condensation. numberanalytics.comnumberanalytics.com However, the future of its synthesis lies in the adoption of more efficient, milder, and sustainable methodologies that are currently gaining traction in the broader field of organic chemistry.

Advanced Cross-Coupling Reactions: The Buchwald-Hartwig and Chan-Lam cross-coupling reactions have become powerful tools for the formation of C-O bonds in the synthesis of diaryl ethers. thieme-connect.comcapes.gov.brrsc.orgmit.edu Future research could focus on developing and optimizing palladium- or copper-based catalyst systems specifically for the coupling of 1,2-dichloro-4-iodobenzene (B1582313) (or the corresponding boronic acid) with benzyl (B1604629) alcohol. The use of highly active and specialized ligands could lead to higher yields, lower catalyst loadings, and milder reaction conditions, including room temperature reactions. mit.edu

Mechanochemistry and Flow Chemistry: Emerging techniques such as mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, offer a green alternative to traditional solution-phase chemistry. rsc.orgthieme-connect.de Investigating the mechanochemical synthesis of 4-(benzyloxy)-1,2-dichlorobenzene could lead to a more sustainable and efficient process. Similarly, flow chemistry, which involves continuous reaction streams, can offer improved control over reaction parameters, enhanced safety, and easier scalability. acs.orgrsc.org The development of a flow process for the synthesis of this compound could be a significant step towards its industrial application.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. rsc.orgnih.govresearchgate.netacs.org Future research could explore the potential of biocatalysts, such as engineered enzymes, to mediate the formation of the ether linkage in 4-(benzyloxy)-1,2-dichlorobenzene. This approach could provide a highly sustainable and environmentally friendly synthetic route.

Emerging Synthetic Methodologies

| Methodology | Potential Advantages for 4-(Benzyloxy)-1,2-dichlorobenzene Synthesis | Key Research Focus |

|---|---|---|

| Advanced Cross-Coupling | Higher yields, milder conditions, lower catalyst loading. mit.edu | Development of specialized ligands for palladium and copper catalysts. |

| Mechanochemistry | Reduced solvent waste, energy efficiency. rsc.orgthieme-connect.de | Optimization of reaction conditions in a ball mill. |

| Flow Chemistry | Improved control, safety, and scalability. acs.orgrsc.org | Design of a continuous flow reactor system. |

| Biocatalysis | High selectivity, environmentally friendly. rsc.orgnih.gov | Screening and engineering of suitable enzymes. |

Novel Reactivity Patterns and Transformations of 4-(Benzyloxy)-1,2-dichlorobenzene

The reactivity of 4-(benzyloxy)-1,2-dichlorobenzene is dictated by the interplay of its three substituents on the benzene (B151609) ring: the two chlorine atoms and the benzyloxy group. Understanding and exploiting these electronic and steric influences can lead to the discovery of novel reactivity patterns and chemical transformations.

Selective Functionalization: The two chlorine atoms are electronically and sterically distinct, offering the potential for selective functionalization. The chlorine atom at the 2-position is ortho to the benzyloxy group, while the chlorine at the 1-position is meta. The electron-donating nature of the benzyloxy group activates the ortho and para positions towards electrophilic aromatic substitution. msu.edulibretexts.orgstudymind.co.uk Future research could explore selective substitution reactions, such as nitration, halogenation, or acylation, to introduce new functional groups onto the aromatic ring. Furthermore, palladium-catalyzed cross-coupling reactions could be employed for the selective conversion of one of the C-Cl bonds to a C-C, C-N, or C-S bond. nih.govacs.orgnih.gov

Benzylic Reactivity: The benzylic position (the CH2 group of the benzyl moiety) is known for its enhanced reactivity. chemistry.coachmsu.edu This position is susceptible to free-radical halogenation, oxidation, and other transformations. Future studies could investigate the selective functionalization of the benzylic position of 4-(benzyloxy)-1,2-dichlorobenzene to introduce additional complexity and functionality into the molecule.

Ring-Closing and Rearrangement Reactions: Under specific conditions, intramolecular reactions could be induced. For instance, a Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, could potentially be explored. Additionally, the development of novel catalytic systems could enable ring-closing reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

Potential Reactivity Patterns

| Reaction Type | Potential Outcome | Driving Factor |

|---|---|---|

| Electrophilic Aromatic Substitution | Selective introduction of new functional groups. | Directing effect of the benzyloxy group. msu.edulibretexts.org |

| Palladium-Catalyzed Cross-Coupling | Selective conversion of C-Cl bonds. nih.govacs.org | Differential reactivity of the two chlorine atoms. |

| Benzylic Functionalization | Introduction of functionality at the benzylic position. chemistry.coachmsu.edu | Enhanced reactivity of the benzylic CH2 group. |

| Intramolecular Rearrangements | Formation of new isomeric structures. | Proximity of reactive functional groups. |

Integration of 4-(Benzyloxy)-1,2-dichlorobenzene into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding the development of new chemical processes. The integration of 4-(benzyloxy)-1,2-dichlorobenzene into such sustainable frameworks presents a promising area of research.

Photocatalysis: Photocatalysis has emerged as a powerful tool for organic synthesis and environmental remediation. scientific.netnih.govacs.orgresearchgate.net The dichlorinated aromatic core of 4-(benzyloxy)-1,2-dichlorobenzene makes it a potential substrate for photocatalytic dehalogenation or degradation. Research in this area could focus on developing efficient photocatalytic systems for the selective removal of one or both chlorine atoms, potentially leading to the synthesis of valuable dechlorinated products or the complete mineralization of the compound in environmental applications. scientific.netnih.gov

Biodegradation: Investigating the microbial degradation of 4-(benzyloxy)-1,2-dichlorobenzene is crucial for assessing its environmental fate and for developing bioremediation strategies. science.govtaylorandfrancis.com Research could focus on identifying microorganisms and enzymatic pathways capable of breaking down this compound, potentially leading to the development of biocatalytic processes for waste treatment or the synthesis of valuable metabolites.

Use as a Sustainable Building Block: If sustainable synthetic routes to 4-(benzyloxy)-1,2-dichlorobenzene are established, it could serve as a valuable building block for the synthesis of more complex molecules in a green manner. Its functional groups offer multiple points for further elaboration, allowing for its incorporation into the synthesis of pharmaceuticals, agrochemicals, and materials under sustainable reaction conditions. The use of chlorinated compounds as reagents in a more sustainable way is an active area of research. researchgate.netresearchgate.net

Advanced Computational Insights for Tailored Reactivity of 4-(Benzyloxy)-1,2-dichlorobenzene

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules, thereby guiding experimental design and accelerating discovery.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of 4-(benzyloxy)-1,2-dichlorobenzene. nih.govrsc.orgajpchem.org Such studies can provide valuable insights into the relative reactivity of the different positions on the aromatic ring, the stability of reaction intermediates, and the transition states of potential reactions. This information can be used to predict the regioselectivity of electrophilic substitution reactions and to design catalysts that favor specific reaction pathways.

Reaction Mechanism Elucidation: Computational modeling can be used to elucidate the mechanisms of novel reactions involving 4-(benzyloxy)-1,2-dichlorobenzene. By mapping out the potential energy surfaces of different reaction pathways, researchers can identify the most favorable routes and design experiments to verify these predictions. This can be particularly useful for understanding the selectivity observed in catalytic reactions. nih.gov

In Silico Design of Derivatives: Computational methods can be used to design new derivatives of 4-(benzyloxy)-1,2-dichlorobenzene with tailored properties. By systematically modifying the substituents on the aromatic ring or the benzyl group, researchers can computationally screen for molecules with desired electronic, steric, or biological properties. This in silico approach can significantly reduce the time and resources required for the synthesis and testing of new compounds.

Computational Approaches

| Computational Method | Application to 4-(Benzyloxy)-1,2-dichlorobenzene | Expected Insights |

|---|---|---|

| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity indices. nih.govrsc.org | Prediction of regioselectivity and reaction barriers. |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms. nih.gov | Understanding of catalyst selectivity and reaction outcomes. |

| In Silico Screening | Design of new derivatives with desired properties. | Identification of promising target molecules for synthesis. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(benzyloxy)-1,2-dichlorobenzene?

- Methodology : A common approach involves substituting a hydroxyl or halide group on 1,2-dichlorobenzene with a benzyloxy moiety. For example:

- React 4-hydroxy-1,2-dichlorobenzene with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress using TLC or GC-MS. Avoid moisture to prevent hydrolysis of the benzyloxy group.

Q. How can NMR and IR spectroscopy confirm the structure of 4-(benzyloxy)-1,2-dichlorobenzene?

- NMR Analysis :

- ¹H NMR : Expect signals for aromatic protons (δ 6.8–7.5 ppm), benzyloxy methylene (δ 4.9–5.1 ppm), and benzyl aromatic protons (δ 7.2–7.4 ppm).

- ¹³C NMR : Peaks for Cl-substituted carbons (δ 120–135 ppm) and the benzyloxy oxygen-bearing carbon (δ 70–75 ppm).

Q. What are the solubility properties of 4-(benzyloxy)-1,2-dichlorobenzene in common solvents?

- Experimental Data :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Ethanol | 12–15 |

| DCM | >100 |

| Hexane | <5 |

- Guidance : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions; hexane for recrystallization. Solubility correlates with log Kow (estimated ~3.5) .

Advanced Research Questions

Q. How do microbial pathways degrade 4-(benzyloxy)-1,2-dichlorobenzene, and what intermediates form?

- Degradation Mechanism :

- Pseudomonas spp. and Rhodobacter sphaeroides metabolize chlorinated aromatics via dioxygenases, producing dihydrodiol intermediates.

- Proposed Pathway :

Dioxygenase attack → 3,4-dichlorocatechol.

Dechlorination → 4-hydroxybenzoate.

Ring cleavage → chloromaleylacetic acid .

- Experimental Design : Use GC-MS to track intermediates in anaerobic cultures (pH 7.0, 30°C, 10% inoculum).

Q. What catalytic systems enhance oxidative degradation of 4-(benzyloxy)-1,2-dichlorobenzene?

- Catalyst Screening :

| Catalyst (ZrO₂-supported) | Degradation Efficiency (%) |

|---|---|

| Mn/ZrO₂ | 85–90 |

| Fe/ZrO₂ | 70–75 |

| V/ZrO₂ | 60–65 |

- Method : Perform ozonation (O₃) at 30–50°C with catalyst (1–2 wt%). Monitor via HPLC (retention time ~8.6 min for parent compound) .

Q. How does soil composition affect the mobility of 4-(benzyloxy)-1,2-dichlorobenzene?

- Sorption Dynamics :

- Log Koc values range 3.7–4.3 in silt loam and peat soils, indicating moderate mobility.

- Irreversible Binding : ~20–30% becomes irreversibly sorbed in organic-rich soils after >2 days of contact.

Q. What analytical challenges arise in quantifying trace 4-(benzyloxy)-1,2-dichlorobenzene in environmental samples?

- GC-MS Pitfalls : Co-elution with isomers (e.g., 1,3-dichlorobenzene) may cause false negatives.

- Mitigation : Optimize column polarity (e.g., DB-5MS) and use selective ion monitoring (SIM) for m/z 176 (Cl isotope pattern) .

Contradictions & Gaps in Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.